2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone is an organic compound that features a naphthalene ring, a sulfonyl group, and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the sulfonyl chloride: The naphthalene-2-sulfonyl chloride can be prepared by reacting naphthalene with chlorosulfonic acid.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonamide.
Acylation: The final step involves the acylation of the sulfonamide with an appropriate acylating agent to form the ethanone derivative.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthalene ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can participate in various substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-ylsulfonyl)-1-(morpholin-4-yl)ethanone: Similar structure but with a morpholine ring instead of piperidine.
2-(Naphthalen-2-ylsulfonyl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring.
Uniqueness
The uniqueness of 2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfonyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C17H19NO3S/c19-17(18-10-4-1-5-11-18)13-22(20,21)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChI Key |
DDUFRQJLAKRGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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